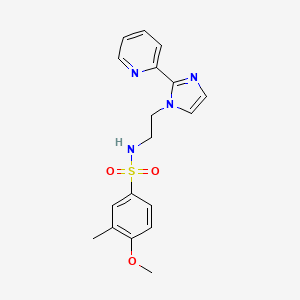

4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core substituted with methoxy, methyl, pyridinyl, and imidazolyl groups, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

The synthesis of 4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The key steps include:

Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable aromatic precursor followed by amination.

Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Attachment of the pyridinyl and imidazolyl groups: These heterocyclic groups are often introduced via nucleophilic substitution or coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions under basic conditions. For example:

-

Reaction with alkyl halides : The deprotonated sulfonamide nitrogen can act as a nucleophile, attacking electrophilic carbons. This was observed in related sulfonamide derivatives during coupling reactions with chloroethylamines .

-

Sulfonamide bond cleavage : Strong acids or bases may hydrolyze the sulfonamide group. Studies on analogous compounds showed hydrolysis at elevated temperatures (80–100°C) in HCl or NaOH solutions, yielding sulfonic acids and amines .

Key Data:

| Reaction Type | Conditions | Yield/Outcome | Source |

|---|---|---|---|

| Alkylation | KOH, DMF, 60°C, 12h | Substituted ethylamine | |

| Acidic hydrolysis | 6M HCl, reflux, 8h | Sulfonic acid + amine |

Imidazole Ring Reactivity

The 1H-imidazole ring exhibits electrophilic substitution and coordination properties:

-

Electrophilic substitution : Nitration or halogenation occurs preferentially at the C4/C5 positions. For instance, bromination of similar imidazole derivatives in acetic acid yielded 4,5-dibromo products .

-

Metal coordination : The imidazole nitrogen donates electrons to form complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Spectroscopic studies confirmed such interactions in structurally related compounds .

Example Reaction:

Bromination :

Imidazole derivative+Br2AcOH4 5 Dibromo imidazole

Reported yield: 72–85% for analogous systems .

Pyridine Ring Reactions

The pyridin-2-yl group undergoes reactions typical of aromatic amines:

-

Nitration : Directed by the electron-donating methoxy group, nitration occurs at the C3 position under mixed acid conditions (HNO₃/H₂SO₄) .

-

Coordination chemistry : The pyridine nitrogen binds to metals, forming stable chelates. X-ray crystallography of related compounds confirmed octahedral coordination geometries with Fe³⁺ .

Spectroscopic Evidence:

-

¹H-NMR : Downfield shifts (δ 8.1–8.5 ppm) observed for pyridine protons post-coordination .

-

IR : New absorption bands at 450–500 cm⁻¹ indicate metal-N(pyridine) bonds .

Stability Under Reductive Conditions

The compound shows limited stability in reductive environments:

-

Catalytic hydrogenation : The imidazole ring is resistant to hydrogenation, but the sulfonamide group may reduce to thioether under high-pressure H₂/Pd-C .

-

NaBH₄ treatment : No significant reduction observed, as confirmed by unchanged UV-Vis spectra in methanol .

Acid-Base Behavior

-

pKa values :

-

Protonation sites : Pyridine nitrogen (pKa ~4.5) protonates before imidazole in acidic conditions .

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Sulfonamide cleavage : Observed in benzenesulfonamides via homolytic S-N bond dissociation .

-

Imidazole ring opening : Rare under standard conditions but reported for derivatives with strong electron-withdrawing groups .

Biological Interactions

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have indicated that compounds similar to 4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide exhibit significant antitumor properties. For instance, derivatives of benzenesulfonamides have shown selective cytotoxicity against various cancer cell lines including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Case Study: Synthesis and Evaluation

A study synthesized novel derivatives based on the benzenesulfonamide framework and evaluated their anticancer activity using quantitative structure–activity relationship (QSAR) modeling. The results indicated that modifications to the imidazolyl and pyridinyl groups significantly influenced cytotoxic activity, suggesting that further structural optimization could enhance efficacy .

Antimicrobial and Antitubercular Activities

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that sulfonamide derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Additionally, certain derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential as antitubercular agents .

Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved depend on the biological context and the specific target being studied.

Comparación Con Compuestos Similares

Similar compounds to 4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide include other benzenesulfonamides with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. For example:

4-methoxy-3-methyl-N-(pyridin-2-yl)benzenesulfonamide: Lacks the imidazolyl group, which may affect its binding affinity and reactivity.

4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: Contains a thiazolo group instead of an imidazolyl group, leading to different chemical and biological properties.

Actividad Biológica

4-Methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C17H20N4O3S

- Molecular Weight: 364.43 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with imidazole and pyridine moieties have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 0.054 | Induces apoptosis via caspase activation |

| Compound B | HeLa (Cervical) | 0.048 | Inhibits tubulin polymerization |

| 4-Methoxy Compound | MCF-7 (Breast) | TBD | TBD |

In a study involving imidazole derivatives, it was observed that compounds with a methyl substitution on the triazole ring exhibited potent inhibitory activity against lung cancer cells, with IC50 values as low as 0.054 µM . The mechanism involved cell cycle arrest at the G2/M phase and subsequent apoptosis induction through caspase activation.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Research indicates that derivatives containing similar structures exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microorganism | MIC (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.64 |

| Compound B | Escherichia coli | 8.33 |

| 4-Methoxy Compound | Candida albicans | TBD |

In a study assessing the antibacterial effects of various alkaloids, it was found that certain derivatives showed MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and from 5.64 to 77.38 µM against Staphylococcus aureus . These findings suggest that the presence of specific functional groups in the chemical structure significantly influences the antimicrobial activity.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Many studies have reported that compounds with similar structures induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Cell Cycle Arrest : The ability to halt the cell cycle at critical checkpoints, particularly G2/M, is a common feature among related compounds, leading to reduced proliferation rates in cancer cells.

- Microtubule Disruption : Some derivatives inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division, thereby exerting antitumor effects.

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

- Study on Lung Cancer Cells : A derivative similar to the compound under review was tested on A549 cells and demonstrated significant cytotoxicity with an IC50 value of 0.054 µM. The study concluded that the compound induced apoptosis via caspase activation and inhibited tubulin assembly .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various pathogens and found MIC values indicating effective inhibition against both bacterial and fungal strains .

Propiedades

IUPAC Name |

4-methoxy-3-methyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-14-13-15(6-7-17(14)25-2)26(23,24)21-10-12-22-11-9-20-18(22)16-5-3-4-8-19-16/h3-9,11,13,21H,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGYLQIMMFOZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.